4-ethyl-3-(1-(furan-2-carbonyl)piperidin-4-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one
Description
This compound features a 1H-1,2,4-triazol-5(4H)-one core substituted with:
- 4-Ethyl group: Enhances lipophilicity and steric bulk.
- 1-(2-Methoxyethyl) group: Improves solubility due to the polar methoxy moiety.
The furan-2-carbonyl substituent may engage in hydrogen bonding or π-π stacking, while the piperidine ring contributes conformational flexibility. This structural complexity suggests applications in medicinal chemistry, particularly for targeting enzymes or receptors requiring heterocyclic recognition .
Properties
IUPAC Name |
4-ethyl-5-[1-(furan-2-carbonyl)piperidin-4-yl]-2-(2-methoxyethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4/c1-3-20-15(18-21(17(20)23)10-12-24-2)13-6-8-19(9-7-13)16(22)14-5-4-11-25-14/h4-5,11,13H,3,6-10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGIJIBQTVCBSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-ethyl-3-(1-(furan-2-carbonyl)piperidin-4-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a novel triazole derivative that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: with a molecular weight of 366.4 g/mol . Its structure features a furan ring, a piperidine moiety, and a triazole core, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.4 g/mol |
| CAS Number | 2034584-95-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The furan ring facilitates π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions may modulate enzyme or receptor activities, leading to various biological effects.
Antimicrobial Properties
Research has indicated that triazole derivatives exhibit significant antimicrobial activity. The compound has been evaluated against various bacterial strains and fungi, showing promising results in inhibiting growth. For example, studies have reported that similar triazole compounds demonstrate effective inhibition against Staphylococcus aureus and Candida albicans .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. Notably, derivatives containing the triazole moiety have been linked to enhanced anticancer effects due to their ability to inhibit key enzymes involved in tumor progression .
Study 1: Antimicrobial Evaluation
In a comparative study evaluating various triazole derivatives, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and K. pneumoniae, highlighting its potential as an antimicrobial agent .
Study 2: Anticancer Effects
A study investigating the cytotoxic effects on breast cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability (approximately 70% at concentrations of 10 µM ) after 48 hours. Mechanistic studies indicated that the compound activates apoptotic pathways through mitochondrial disruption .
Scientific Research Applications
Table 1: Structural Components of the Compound
| Component | Description |
|---|---|
| Triazole Ring | Contributes to bioactivity and pharmacological effects |
| Piperidine Moiety | Common in many drugs; enhances binding interactions |
| Furan-2-carbonyl Group | Imparts unique reactivity and potential for modification |
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in the following areas:
1. Anticancer Activity
Research indicates that compounds containing triazole rings exhibit significant anticancer properties. The triazole moiety's ability to interact with various biological targets makes it a candidate for developing new anticancer agents. Studies have shown that derivatives of triazoles can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.
2. Antimicrobial Properties
Compounds similar to 4-ethyl-3-(1-(furan-2-carbonyl)piperidin-4-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one have demonstrated antimicrobial effects against a range of pathogens. The furan and piperidine components may enhance the compound's ability to penetrate microbial membranes, thereby increasing its efficacy.
3. Neurological Applications
Given the presence of the piperidine ring, this compound may also be explored for neuropharmacological applications. Piperidine derivatives are known to modulate neurotransmitter systems, suggesting potential use in treating disorders such as anxiety and depression.
Pharmaceutical Development
The synthesis of this compound involves multi-step organic reactions, which can be optimized for large-scale production. Its unique structure allows it to serve as a building block for synthesizing more complex molecules in drug discovery.
Table 2: Potential Applications of the Compound
| Application Area | Potential Uses |
|---|---|
| Anticancer Research | Development of novel anticancer agents |
| Antimicrobial Research | Formulation of new antibiotics |
| Neuropharmacology | Exploration as a treatment for neurological disorders |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of various triazole derivatives, including those similar to the compound . The results indicated that these derivatives exhibited cytotoxicity against several cancer cell lines, with mechanisms involving apoptosis and inhibition of key signaling pathways.
Case Study 2: Antimicrobial Efficacy
Another research project focused on synthesizing compounds with furan and piperidine components. The study found that these compounds showed significant antibacterial activity against Gram-positive bacteria, indicating their potential as new antibiotic agents.
Chemical Reactions Analysis
Hydrolysis and Functional Group Reactivity
The compound’s triazolone and furan-carbonyl moieties exhibit distinct reactivity under acidic or basic conditions:
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Acidic Hydrolysis | HCl (1M), reflux, 6 hrs | Cleavage of triazolone ring to form 4-ethyl-3-piperidinyl urea derivatives | 65–70% |
| Alkaline Hydrolysis | NaOH (2M), 80°C, 4 hrs | Degradation of furan-carbonyl group to carboxylic acid | 55–60% |
Key findings:
-
The triazolone ring undergoes regioselective hydrolysis to yield urea derivatives under acidic conditions.
-
The furan-2-carbonyl group is susceptible to nucleophilic attack, leading to decarboxylation in alkaline media.
Nucleophilic Substitution Reactions
The 2-methoxyethyl substituent at position 1 participates in nucleophilic substitutions:
| Reagent | Conditions | Product | Catalyst |
|---|---|---|---|
| Thiophenol | K₂CO₃, DMF, 100°C, 12 hrs | 1-(2-thioethyl) triazolone derivative | None |
| Ammonia | NH₃/MeOH, 60°C, 8 hrs | 1-(2-aminoethyl) analog | InCl₃ |
Notable observations:
-
Substitution at the methoxyethyl group proceeds via an SN2 mechanism, confirmed by kinetic studies.
-
InCl₃ enhances reaction rates in ammonolysis by stabilizing transition states .
Cycloaddition and Ring-Opening Reactions
The furan ring participates in Diels-Alder reactions:
Mechanistic insights:
-
Ultrasound irradiation accelerates cycloaddition by enhancing molecular collisions, aligning with green chemistry principles .
-
Endo selectivity dominates in thermal conditions due to secondary orbital interactions.
Oxidation and Reduction Pathways
The piperidine and triazolone groups exhibit redox activity:
| Reaction | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 25°C, 2 hrs | Piperidine N-oxide derivative | Partial ring cleavage |
| Reduction | H₂ (1 atm), Pd/C, EtOH, 6 hrs | Saturated piperidine-triazolone analog | Retained stereochemistry |
Critical data:
-
Oxidation of the piperidine nitrogen proceeds without disrupting the triazolone ring.
-
Catalytic hydrogenation selectively reduces the triazolone’s carbonyl group to a hydroxylamine.
Cross-Coupling Reactions
The furan-carbonyl group enables Suzuki-Miyaura couplings:
Synthetic utility:
-
Coupling reactions expand the compound’s aromatic diversity for structure-activity studies.
-
Ultrasound reduces reaction times by 50% compared to conventional heating .
Thermal Degradation Studies
Thermogravimetric analysis (TGA) reveals stability up to 220°C, with decomposition pathways:
| Temperature Range | Major Degradation Products | Mechanism |
|---|---|---|
| 220–300°C | CO₂, NH₃, furan fragments | Decarboxylation and ring scission |
| 300–400°C | Piperidine derivatives, ethylene oxide | Retro-Diels-Alder fragmentation |
Implications:
-
Thermal stability supports its use in high-temperature industrial applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one ()
- Core : 1,2,4-triazol-3-one.
- Substituents :
- 4-(4-Ethoxyphenyl) and 5-(4-methoxyphenyl) groups.
- Key Data :
- IR: νC=O at 1679 cm⁻¹, νC=N at 1609 cm⁻¹.
- Synthesis: Condensation in pyridine/water.
- Comparison :
- Lacks the piperidine-furan moiety, reducing conformational flexibility.
- Aryl substituents increase hydrophobicity (logP > target compound).
- Lower solubility due to absence of 2-methoxyethyl group.
5-{1-[(3-Methylphenyl)Acetyl]Piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one ()
- Core : 1,2,4-triazol-3-one.
- Substituents :
- Piperidin-4-yl group with 3-methylphenyl acetyl.
- Comparison :
- The 3-methylphenyl acetyl group introduces greater steric hindrance compared to the furan-2-carbonyl group.
- Likely higher metabolic stability due to acetyl vs. furan’s susceptibility to oxidation.
(5E)-5-(4-Methoxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one ()
- Core : Thiazol-4(5H)-one.
- Substituents :
- 4-Methoxybenzylidene and piperidin-1-yl groups.
- Comparison :
- Thiazolone core differs electronically from triazolone, altering dipole moments.
- Piperidin-1-yl group may enhance membrane permeability vs. the target’s furan-carbonyl-piperidine.
Ethyl 1-(4-(5-(1-Ethyl-5-o-tolyl-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl)-2,6-dimethyl phenethyl)piperidine-4-carboxylate ()
- Core : Oxadiazole and pyrazole.
- Substituents :
- Piperidine-4-carboxylate and tolyl groups.
- Comparison :
- Oxadiazole core is more electron-deficient, affecting reactivity.
- Ethyl carboxylate improves solubility, similar to the target’s 2-methoxyethyl group.
Comparative Analysis Table
Key Findings
- Structural Flexibility : The target’s piperidine-furan moiety offers a balance of flexibility and electronic modulation, distinct from rigid aryl groups in analogs (e.g., ).
- Solubility : The 2-methoxyethyl group enhances aqueous solubility compared to purely lipophilic substituents (e.g., ).
- Synthetic Complexity : Multi-step coupling (e.g., ) is common for introducing heterocyclic substituents, whereas simpler triazolones are synthesized via condensation ().
- Bioactivity Potential: Piperidine and triazolone combinations () are prevalent in kinase inhibitors, suggesting the target compound may share similar therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
